3-Pyridylacetic Acid-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

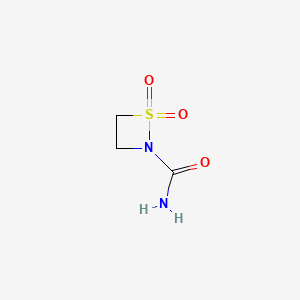

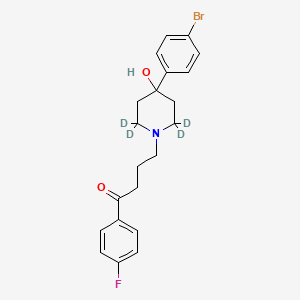

3-Pyridylacetic Acid-d6, also known as 3-PAA-D6, is a deuterated form of 3-Pyridylacetic Acid . It is a stable isotope-labeled compound that is commonly used in biochemical and biomedical research applications . The primary use of 3-Pyridylacetic Acid D6 is as a tracer molecule for metabolic studies . It has a molecular formula of C7HD6NO2 and a molecular weight of 143.17 .

Synthesis Analysis

A three-component synthesis of substituted pyridylacetic acid derivatives has been reported . The approach centers on the dual reactivity of Meldrum’s acid derivatives, initially as nucleophiles to perform substitution on activated pyridine-N-oxides, then as electrophiles with a range of nucleophiles to trigger ring-opening and decarboxylation .Molecular Structure Analysis

The molecular formula of this compound is C7HD6NO2 . This indicates that the compound contains seven carbon atoms, one hydrogen atom, six deuterium atoms (a stable isotope of hydrogen), one nitrogen atom, and two oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound primarily center around its use in the synthesis of other compounds . As part of a three-component synthesis process, it acts first as a nucleophile to perform substitution on activated pyridine-N-oxides, and then as an electrophile with a range of nucleophiles to trigger ring-opening and decarboxylation .Physical and Chemical Properties Analysis

This compound is a neat product . It is a stable isotope-labeled metabolite . The molecular weight of the compound is 143.17 .Applications De Recherche Scientifique

Crystal Structure Analysis

3-Pyridylacetic acid is utilized in the synthesis of metal complexes due to its flexible coordination modes, contributing to the formation of various metal-pyridinepolycarboxylate complexes. A study by Hu-Jun Hao et al. (2010) demonstrates the crystal structure of a cadmium complex with 3-pyridylacetic acid, showcasing its potential in creating two-dimensional layer structures through metal coordination, which may have implications for materials science and coordination chemistry (Hu-Jun Hao et al., 2010).

Analytical Chemistry

3-Pyridylacetic Acid-d6 serves as an internal standard in the analytical determination of betahistine's major metabolite in human plasma, showcasing its role in enhancing the precision of liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assays. This application is vital for pharmacokinetics and drug metabolism studies, as outlined by E. Abu-Nameh et al. (2015), indicating the compound's utility in analytical methodologies (E. Abu-Nameh et al., 2015).

Biochemical Research

In biochemical research, cryptand-like porphyrinoid structures incorporating 3-pyridylacetic acid derivatives have been synthesized to study homotropic positive allosteric binding of carboxylic acids. This research, conducted by J. Setsune and Keigo Watanabe (2008), explores the binding mechanisms of cryptand-like structures with carboxylic acids, offering insights into the design of molecular receptors and sensors (J. Setsune, Keigo Watanabe, 2008).

Synthetic Organic Chemistry

3-Pyridylacetic acid is also a key precursor in the synthesis of various organic compounds. Tarn C. Johnson and S. Marsden (2022) reported a method for the three-component synthesis of pyridylacetic acid derivatives, highlighting its application in the construction of complex organic molecules. This approach is significant for the development of new pharmaceuticals and materials (Tarn C. Johnson, S. Marsden, 2022).

Coordination Polymers

Research into coordination polymers has benefited from the use of 3-pyridylacetic acid derivatives. M. Du, A. Li, and Xiao‐Jun Zhao (2006) synthesized metal-organic frameworks using 4-pyridylacetic acid, demonstrating the compound's utility in constructing coordination polymers with potential applications in catalysis, gas storage, and separation processes (M. Du, A. Li, Xiao‐Jun Zhao, 2006).

Safety and Hazards

The safety data sheet for 3-Pyridylacetic Acid-d6 indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Mécanisme D'action

Target of Action

3-Pyridylacetic Acid-d6 is a metabolite of nicotine . It is a breakdown product of nicotine and other tobacco alkaloids

Biochemical Pathways

This compound is part of the nicotine degradation pathway . It is formed from 4-(3-pyridyl)-butanoate . One alkaloid in particular, myosmine, is a major source for 3-pyridylacetic acid .

Pharmacokinetics

It is known that similar compounds undergo extensive first-pass metabolism to form biologically inactive metabolites .

Result of Action

It is known to be an antilipemic , which means it can help reduce lipid levels in the blood.

Analyse Biochimique

Biochemical Properties

3-Pyridylacetic Acid-d6 interacts with various enzymes and proteins as part of its biochemical role. It is a breakdown product of nicotine and other tobacco alkaloids

Cellular Effects

It is known that nicotine and its metabolites can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a metabolite of nicotine, it may share some of the molecular interactions of nicotine, including binding interactions with biomolecules and potential effects on enzyme activity and gene expression .

Metabolic Pathways

This compound is part of the nicotine degradation pathway . It is formed from 4-(3-pyridyl)-butanoate

Propriétés

IUPAC Name |

2,2-dideuterio-2-(2,4,5,6-tetradeuteriopyridin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)/i1D,2D,3D,4D2,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNUNYPERJMVRM-KMHHPTQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])C(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676124 |

Source

|

| Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190005-72-1 |

Source

|

| Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-2-Oxa-7a-azacyclopent[cd]inden-1-one, 4-ethylidene-2a,3,4,6,7,7b-hexahydro-3-hydroxy-, [2aS-(2a](/img/no-structure.png)

![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)

![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)